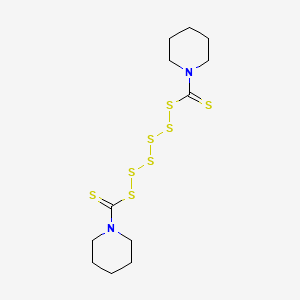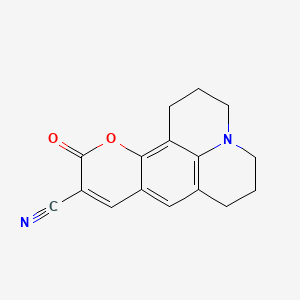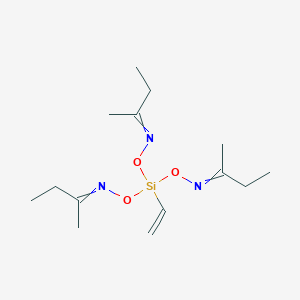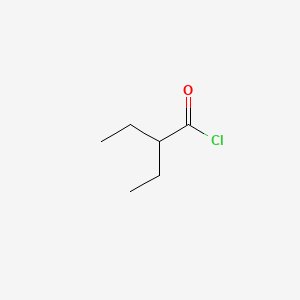
Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate
Vue d'ensemble
Description
“Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate” is a chemical compound with the CAS Number: 37497-84-0 . It has a molecular weight of 203.2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9NO3/c1-15-11(14)9-6-12-10(13)8-5-3-2-4-7(8)9/h2-6H,1H3,(H,12,13) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a melting point of 259 - 261 degrees Celsius . It has a density of 1.3±0.1 g/cm^3 . The boiling point is 439.7±45.0 °C at 760 mmHg . The compound has a molar refractivity of 52.5±0.3 cm^3 .Applications De Recherche Scientifique
Synthesis of Isoquinoline Derivatives
Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate is used in the synthesis of various isoquinoline derivatives. For instance, a method for the synthesis of isoquinoline-3-carboxylates has been developed, utilizing aromatic 1,2-dialdehydes and protected phosphonoglycine derivatives. This method allows the preparation of isoquinolines with electron-withdrawing groups on the benzene ring (Hiebl et al., 1999).
Improved Synthesis Methodologies
Enhanced methods for synthesizing 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives have been developed. These methods involve initial phthalic anhydride aminolysis, followed by esterification and heterocyclization, demonstrating improvements in yields for certain esters and N,N-disubstituted carboxamides (Blanco et al., 2006).
Autooxidation and Rearrangement Reactions
Research has explored the autooxidation and rearrangement reactions of isoquinolinone derivatives, specifically studying the transformation involving tautomerization, hydroxylation, and α-ketol type rearrangement (Blanco et al., 2009).
Anticancer Activity
Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate derivatives have been synthesized and tested for their anticancer effects against the breast cancer MCF-7 cell line. Certain compounds demonstrated significant activity, suggesting potential applications in cancer treatment (Gaber et al., 2021).
Propriétés
IUPAC Name |
methyl 1-oxo-2H-isoquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)9-6-12-10(13)8-5-3-2-4-7(8)9/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIJPUALSQELGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348869 | |
| Record name | Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate | |
CAS RN |
37497-84-0 | |
| Record name | Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Benzamide, N,N'-(10,15,16,17-tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2',3'-i]carbazole-4,11-diyl)bis-](/img/structure/B1582479.png)



